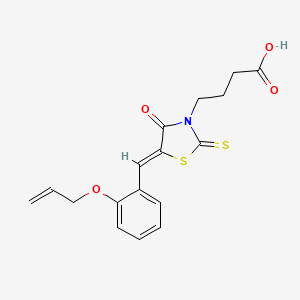
(Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with multiple functional groups, including an allyloxy group, a benzylidene group, a thioxothiazolidinone group, and a butanoic acid group. These functional groups suggest that the compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a complex three-dimensional shape. The presence of the “Z” in the name suggests that it has geometric isomerism, a type of stereoisomerism .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the allyloxy group might participate in reactions typical of alkenes and ethers, the benzylidene group in reactions typical of aromatic compounds, and the butanoic acid group in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility might be affected by the polar carboxylic acid group and the nonpolar benzylidene group .Mecanismo De Acción
The mechanism of action of (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. It may also work by modulating the activity of transcription factors involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid in lab experiments is its potential to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
For research on (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could include further studies to elucidate the mechanism of action, testing its efficacy in animal models, and exploring its potential applications in other areas of research such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could be conducted to optimize the synthesis method and improve the purity of the final product.
Métodos De Síntesis
The synthesis of (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves the reaction of 2-(allyloxy)benzaldehyde with 2-amino-4-thioxo-5-thiazolidinylacetic acid in the presence of a base. This reaction results in the formation of the thiazolidine ring and the double bond in the side chain isomerizes to the Z configuration. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
(Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been tested in vitro for its potential to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential to inhibit the growth of cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-2-10-22-13-7-4-3-6-12(13)11-14-16(21)18(17(23)24-14)9-5-8-15(19)20/h2-4,6-7,11H,1,5,8-10H2,(H,19,20)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAVCYQYLMNDPF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

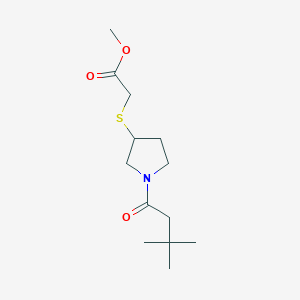

![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2948238.png)
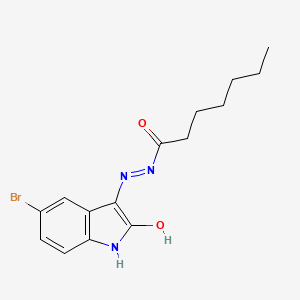
![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)
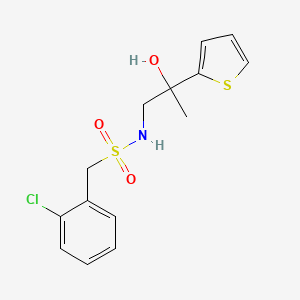
![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)
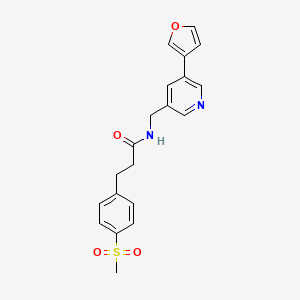
![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)